Danusertib

Overview

Description

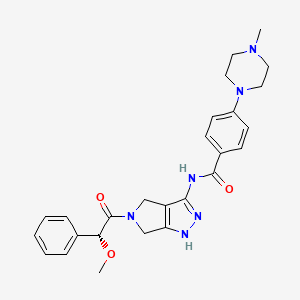

Danusertib, also known as PHA-739358, is a small ATP competitive molecule that inhibits aurora A, B, and C kinases . It also inhibits several receptor tyrosine kinases such as Abl, Ret, FGFR-1, and TrkA . These tyrosine kinases are involved in the pathogenesis of a variety of malignancies .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The analysis of the crystal structure of T315I-Abl in complex with this compound revealed the compound’s binding to the active conformation of the mutant kinase in a mode that accommodates the substitution at the “gatekeeper” position 315 .Chemical Reactions Analysis

This compound has been studied for its chemical reactions. For instance, the metabolites of the enzymatic reaction of both WT and V257M polymorphic variant with this compound and Tozasertib were identified by LC-MS .Physical And Chemical Properties Analysis

This compound has a molecular formula of C26H30N6O3 and a molecular weight of 474.55 .Scientific Research Applications

1. Aurora Kinase Inhibition and Anticancer Properties

Danusertib is primarily studied for its role as an inhibitor of aurora kinases, which are key regulators of mitosis and are often overexpressed in human cancers. Its inhibition of aurora A, B, and C kinases makes it a potent anticancer agent, showing promise particularly in the treatment of leukemias and solid tumors. The drug has been explored in Phase I and II clinical trials, highlighting its potential as a standalone treatment or in combination with other therapies (Meulenbeld et al., 2012).

2. Application in Chronic Myeloid Leukemia and Acute Lymphoblastic Leukemia

This compound has been studied in patients with advanced phases of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), resistant to other treatments. The research suggests its efficacy and acceptable toxicity profile in these hematologic malignancies, especially in cases involving the T315I ABL kinase mutation (Borthakur et al., 2015).

3. Pharmacogenetics and Drug Metabolism

Investigations into the pharmacogenetics of this compound, particularly its relationship with single nucleotide polymorphisms in genes coding for drug metabolizing enzymes and transport proteins, have been conducted. These studies aim to understand the interpatient variability in this compound exposure and its toxicity, although major correlations between pharmacogenetic variability and this compound pharmacokinetics or toxicity have not been established (Steeghs et al., 2010).

4. Efficacy and Safety in Solid Tumors

Research on the efficacy and safety of this compound in patients with advanced or metastatic solid tumors has shown that its administration is well-tolerated with limited nonhematologic toxicity. The studies also provide insights into the pharmacokinetics and biomarkers of response to this compound, indicating its potential in treating various solid tumors (Steeghs et al., 2009).

5. Interaction with DNA

This compound's interaction with double-stranded DNA (dsDNA) has been studied, particularly focusing on its binding mechanism and the resulting molecular changes. These interactions are significant in understanding the drug's mechanism of action at a molecular level, particularly in the context of cancer therapy (Diculescu & Oliveira‐Brett, 2016).

6. Resistance Mechanisms

The development of resistance to this compound, particularly through the overexpression of the Abcg2 efflux transporter, has been identified as a significant challenge in its therapeutic application. This highlights the need for combination therapies or novel strategies to overcome resistance and enhance its anticancer efficacy (Balabanov et al., 2011).

Mechanism of Action

Target of Action

Danusertib is a serine/threonine kinase inhibitor that primarily targets Aurora kinases A, B, and C . These kinases play a crucial role as key mitotic regulators, controlling entry into mitosis, centrosome function, chromosome assembly, and segregation . In addition to Aurora kinases, this compound also inhibits other cancer-relevant kinases such as the Bcr-Abl tyrosine kinase, including its multidrug-resistant T315I mutant .

Mode of Action

This compound exhibits inhibitory activity against all known Aurora kinases as well as the Bcr-Abl tyrosine kinase . By inhibiting these kinases, this compound impairs chromosome alignment, weakens the mitotic checkpoint, and induces polyploidy, leading to subsequent cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the mitotic phase . By inhibiting Aurora kinases, this compound disrupts the normal progression of mitosis, leading to cell cycle arrest . Additionally, this compound has been found to suppress the PI3K/Akt/mTOR signaling pathway, contributing to its autophagy-inducing effect .

Pharmacokinetics

The pharmacokinetics of this compound is characterized by dose-proportional behavior with a median half-life of 18 to 26 hours . The inter-patient variability of the primary pharmacokinetic parameters of this compound is remarkably high, with a coefficient of variation of 40–50% .

Result of Action

This compound has potent growth-inhibitory, apoptosis-inducing, and autophagy-inducing effects on cancer cells . It arrests cells in the G2/M phase, with downregulation of expression of cyclin B1 and cyclin-dependent kinase 1 and upregulation of expression of p21 Waf1/Cip1, p27 Kip1, and p53 . Furthermore, this compound induces mitochondria-dependent apoptosis and autophagy in a dose and time-dependent manner .

Action Environment

The action of this compound can be influenced by genetic variability. For instance, one study found that a patient with a specific FMO3 polymorphism had a significantly higher clearance of this compound compared to patients carrying at least one wild-type allele .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-[(2R)-2-methoxy-2-phenylacetyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O3/c1-30-12-14-31(15-13-30)20-10-8-19(9-11-20)25(33)27-24-21-16-32(17-22(21)28-29-24)26(34)23(35-2)18-6-4-3-5-7-18/h3-11,23H,12-17H2,1-2H3,(H2,27,28,29,33)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFTZKGMDDZMJI-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)C(C5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)[C@@H](C5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301002864 | |

| Record name | N-{5-[Methoxy(phenyl)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

827318-97-8 | |

| Record name | Danusertib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827318978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Danusertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{5-[Methoxy(phenyl)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DANUSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3X659D0FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-2-{(4R)-4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl}-3-phenyl-N-(4-propionyl-1,3-thiazol-2-yl)butanamide](/img/structure/B1684347.png)

![N-[2-(2-Chloro-4-iodoanilino)-3,4-difluorophenyl]-4-(propan-2-ylamino)piperidine-1-sulfonamide](/img/structure/B1684349.png)

![7,9-dimethyl-6-(5-methylfuran-2-yl)-11-phenyl-5,6-dihydropyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B1684367.png)